N-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with multiple functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and two carbonyl groups. It also has two benzyl groups, one of which is substituted with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring and the benzyl groups would likely contribute to its overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The pyridine ring, for example, is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The benzyl groups, on the other hand, could be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of the intermolecular forces .Scientific Research Applications
Synthetic Methodologies
Research on compounds with similar structures has led to the development of versatile synthetic methods. For example, Cativiela et al. (1982) described a convenient synthesis of N-aryl-1,2-dihydro-2-oxo-3-pyridinecarboxamides, highlighting a new method for preparing isonixine analogues C. Cativiela, J. Fernández, E. Meléndez, 1982. Such methodologies could be applicable to the synthesis of N-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, offering a pathway to explore its structural variations and potential applications.
Interaction Landscapes and Physicochemical Studies
Gallagher et al. (2022) explored the electronic properties and interaction landscapes of a series of N-(chlorophenyl)pyridinecarboxamides, providing insights into the physicochemical interactions and structural analysis of similar compounds J. Gallagher, N. Hehir, P. Mocilac, et al., 2022. Understanding these interaction landscapes can be crucial for the development of compounds with desired properties, including those related to this compound.
Heterocyclic Chemistry
The compound’s structure suggests its relevance in the synthesis of heterocyclic compounds, a key area of interest in medicinal chemistry and material science. Research by Fadda et al. (2012) on the utility of enaminonitriles in heterocyclic synthesis could provide a foundation for exploring the reactivity and potential applications of the target compound in the synthesis of new heterocyclic structures A. Fadda, H. Etman, M. Y. El-Seidy, K. Elattar, 2012.
Safety and Hazards
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2O2/c21-15-6-3-13(4-7-15)11-24-19(26)16-2-1-9-25(20(16)27)12-14-5-8-17(22)18(23)10-14/h1-10H,11-12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWXDEMANUEENA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.